N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is a structurally complex compound featuring a propanamide backbone substituted with a bithiophene moiety and a phenylsulfanyl group. The phenylsulfanyl group enhances lipophilicity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-18(7-9-22-16-4-2-1-3-5-16)19-11-17-10-15(13-23-17)14-6-8-21-12-14/h1-6,8,10,12-13H,7,9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHBYSYLQCLXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bithiophene core: This can be achieved through coupling reactions such as the Stille or Suzuki coupling.
Introduction of the phenylsulfanyl group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to the bithiophene core.
Attachment of the propanamide moiety: This could be done through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene core can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe molecule.
Medicine: Investigated for pharmacological properties or as a drug candidate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial, influencing how it conducts electricity or interacts with light.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Target Compound
- Core structure : Propanamide.
- Key substituents :
- Bithiophene (electron-rich, conjugated system).
- Phenylsulfanyl (thioether linkage with aromatic ring).
Analogous Compounds
A. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–7f)
- Core structure : Propanamide.
- Key substituents: Oxadiazole ring (electron-deficient heterocycle).
- Comparison :
- The oxadiazole-thiazole system in 7c–7f contrasts with the bithiophene in the target compound, reducing conjugation but increasing polarity.
- Thioether linkages are retained, but phenylsulfanyl is replaced by oxadiazolyl-sulfanyl groups.
B. (S)-N-(4-Sulfamoylphenyl) Alkanamides (5a–5d)
- Core structure : Alkanamide (butyramide to heptanamide).
- Key substituents: Tetrahydrofuran-3-yl sulfamoyl group (chiral center, hydrogen-bond donor).
- Comparison :
- Longer alkyl chains (C4–C7) vs. the propanamide chain in the target compound.
- Sulfamoyl group introduces sulfonamide functionality, differing from the phenylsulfanyl group.
C. N-(Substituted Benzothiazol-2-yl) Propanamides
- Core structure : Propanamide.
- electronic uses).
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Target Compound
- Likely synthesized via amide coupling between 3-(phenylsulfanyl)propanoyl chloride and a bithiophene-methylamine derivative.
Analogous Syntheses
- 7c–7f : Multi-step synthesis involving hydrazine hydrate, carbon disulfide, and nucleophilic substitution (Scheme 1, ).
- 5a–5d: Acylation of sulfamoylphenylamine with alkanoyl chlorides in dichloromethane .
- Pesticidal Propanamides (e.g., P6) : Thioether formation via nucleophilic substitution, as seen in compound P6 (3-((3,3,3-trifluoropropyl)thio)propanamide) .
Comparison :
- The target compound’s synthesis may resemble 7c–7f in utilizing thioether linkages but differs in the use of bithiophene instead of oxadiazole-thiazole systems.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide, with CAS Number 2380063-91-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on antimicrobial activity, anti-inflammatory effects, and other relevant pharmacological profiles based on diverse research findings.
- Molecular Formula : C₁₈H₁₇NOS₃
- Molecular Weight : 359.5 g/mol
- Structural Characteristics : The compound features a bithiophene moiety, which is known for its electronic properties, potentially contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various compounds related to the structure of this compound. For instance:
-
In Vitro Studies :
- A study assessed the antimicrobial efficacy of related compounds against various bacterial strains. Notably, compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) as low as 14 µg/mL against Pseudomonas aeruginosa and Escherichia coli .
- The presence of the phenylsulfanyl group has been associated with enhanced activity against biofilms formed by these bacteria, suggesting a potential mechanism that alters bacterial cell surfaces rather than outright killing them .
- Case Study :
Anti-inflammatory Activity
The anti-inflammatory potential of compounds structurally related to this compound has also been explored:
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- ADME Properties :
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | MIC as low as 14 µg/mL against Pseudomonas aeruginosa; effective against biofilms. |
| Anti-inflammatory | Potential inhibition of IL-8; reduction in inflammatory markers in related compounds. |
| Pharmacokinetics | Favorable ADME profiles predicted for similar structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
